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1-(p-Toluenesulfonyl)azetidine, also known as 1-Tosylazetidine, is a valuable heterocyclic building block for organic synthesis. Its four-membered ring structure with a nitrogen atom makes it a versatile intermediate for the construction of more complex molecules. The presence of the para-toluenesulfonyl group (p-Tosyl) offers reactivity at the nitrogen atom while providing stability to the molecule [].
Research has explored the use of 1-(p-Toluenesulfonyl)azetidine in ring-opening reactions. Studies have shown that it can be effectively cleaved by various nucleophiles, including alcohols, amines, and thiols. This property allows for the incorporation of the azetidine ring into diverse target molecules []. Silver(I) catalysis has been demonstrated as a successful method for promoting these ring-opening reactions, enabling the synthesis of new compounds with potential applications in medicinal chemistry [].
The ability of 1-(p-Toluenesulfonyl)azetidine to participate in ring-opening reactions makes it a promising tool for the development of new drugs. Researchers are investigating its potential as a precursor for the synthesis of novel heterocyclic scaffolds that could serve as lead compounds in drug discovery efforts [].
1-(p-Toluenesulfonyl)azetidine is a heterocyclic compound characterized by the presence of an azetidine ring substituted with a p-toluenesulfonyl group. This compound is notable for its unique structural features, which impart specific chemical and biological properties. The azetidine ring consists of four carbon atoms and one nitrogen atom, forming a saturated cyclic amine, while the p-toluenesulfonyl group serves as a strong electron-withdrawing substituent, enhancing the reactivity of the azetidine moiety.
The biological activity of 1-(p-Toluenesulfonyl)azetidine has been explored in various studies. It has shown potential in:
Several synthetic routes have been developed for 1-(p-Toluenesulfonyl)azetidine:
1-(p-Toluenesulfonyl)azetidine serves various applications in organic synthesis and medicinal chemistry:
Several compounds share structural characteristics with 1-(p-Toluenesulfonyl)azetidine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Acetylazetidine | Azetidine | Contains an acetyl group; used in drug development |
| N-Boc-3-halo-3-butenylamine | Azetidine Derivative | Has a Boc protecting group; used in various coupling reactions |
| N-Methylazetidine | Azetidine | Methyl substitution increases lipophilicity |
| 1-(Phenylsulfonyl)azetidine | Azetidine | Phenylsulfonyl group enhances reactivity |
Each of these compounds exhibits distinct reactivity patterns and biological activities, making them valuable for different applications. The presence of the p-toluenesulfonyl group in 1-(p-Toluenesulfonyl)azetidine provides unique electronic properties that differentiate it from other azetidines.
1-(p-Toluenesulfonyl)azetidine possesses the molecular formula C₁₀H₁₃NO₂S with a molecular weight of 211.28 g/mol [1] [2] [3]. The compound consists of a four-membered azetidine ring attached to a para-toluenesulfonyl group through the nitrogen atom. The structure contains ten carbon atoms, thirteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom [1] [2].
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃NO₂S |
| Molecular Weight (g/mol) | 211.28 |
| CAS Number | 7730-45-2 |
| Melting Point (°C) | 119-122 |
| Boiling Point (°C) | 337.6±35.0 (at 760 mmHg) |
| Density (g/cm³) | 1.3±0.1 |
| Flash Point (°C) | 158.0±25.9 |
| SMILES | Cc1ccc(cc1)S(=O)(=O)N2CCC2 |
| InChI Key | VKCBXONEZGIOSP-UHFFFAOYSA-N |
| Functional Group | Sulfonamide |
| Storage Class | 11 - Combustible Solids |
The stereochemical features of the molecule include a non-planar azetidine ring with significant ring strain. The azetidine ring adopts a puckered conformation rather than a planar arrangement, with puckering angles ranging from 24.9° to 31.5° depending on the computational method employed [4] [5]. This puckering is essential for minimizing angle strain within the four-membered ring system. The nitrogen atom in the azetidine ring exhibits pyramidal geometry, with the lone pair occupying a pseudoaxial position [6]. The inversion barrier at nitrogen is approximately 10 kcal/mol, allowing for rapid nitrogen inversion at room temperature [6].
Crystallographic studies of azetidine-containing compounds have provided valuable insights into the structural parameters of four-membered heterocycles. Crystal structure determinations of azetidine derivatives reveal that the four-membered ring consistently adopts a puckered conformation to minimize ring strain [4] [7].
For the parent azetidine molecule, crystallographic analysis at 170 K demonstrates that the compound crystallizes with two molecules in the asymmetric unit [7]. The crystals exhibit cooperative N-H···N hydrogen bonding patterns, with molecules linked through 21 screw axes forming extended chain structures [7]. The space group assignments and unit cell parameters for azetidine systems typically fall within monoclinic crystal systems, though specific space groups can vary depending on substitution patterns and crystallization conditions [7].
Substituted azetidine derivatives, including tosyl-protected systems, show similar structural motifs. The Cambridge Crystallographic Data Centre (CCDC) contains structural data for 1-(p-Toluenesulfonyl)azetidine under entry number 644761 [8], indicating that crystal structure determinations have been performed for this specific compound.
The torsional angle configurations in azetidine rings are constrained by the inherent ring strain of the four-membered system. Computational studies reveal that the puckering motion of the azetidine ring involves complex torsional relationships between adjacent carbon atoms [5]. The theoretical determination of molecular structure through combined electron diffraction and ab initio studies indicates that the puckering angle typically ranges from 24.9° for optimized geometries at the 6-31G* level to values approaching 31.5° under experimental conditions [5].
The C-C-C-N and N-C-C-C torsional angles within the azetidine ring deviate significantly from planarity, with values that depend on the specific substitution pattern and external constraints imposed by the tosyl group [5]. These torsional configurations are critical for understanding the conformational behavior and reactivity patterns of the molecule.
The para-toluenesulfonyl group exerts profound electronic effects on the azetidine nitrogen through its sulfonamide functionality. Theoretical studies demonstrate that sulfonamide groups exhibit dual sigma and pi electronic effects when attached to nitrogen-containing heterocycles [9] [10]. The electron-withdrawing nature of the sulfonyl group decreases the sigma-donating ability of the nitrogen lone pair while simultaneously enhancing pi-accepting properties through orbital interactions [9] [10].
Ab initio calculations reveal that the sulfonamide substituent causes a global decrease in energy of both pi and sigma orbitals compared to unsubstituted systems, with extra stabilization observed for the lowest unoccupied molecular orbital (LUMO) [9] [11]. This dual effect arises from the strong electron-withdrawing character of the SO₂ group, which weakens sigma-bonding interactions while improving retro-pi-bonding capabilities [9] [11].
Natural bond orbital analysis of sulfonamide systems indicates that the sulfur-nitrogen interaction involves both sigma and pi components [12]. The rotational barrier around the S-N bond, calculated at 6.74 kcal/mol using G2MP2 methods, originates primarily from repulsive interactions rather than anomeric stabilization [12]. The sulfonamide group maintains an eclipsed arrangement between the NH₂ and SO₂ units in its optimized geometry [12].
Density functional theory studies on sulfonamide electronic structure reveal significant charge redistribution during conformational changes [13]. The stability of different rotamers depends strongly on nitrogen hybridization, with the amino group gaining electron population and becoming more planar at stable geometries while the sulfur atom loses electron density [13]. This rehybridization from sp³ toward sp² character increases the electronegativity of the nitrogen and contributes to overall molecular stability [13].
The ring strain energy of azetidine has been precisely determined through computational methods as 25.2-25.4 kcal/mol [6] [14], placing it between the higher strain of aziridines (26.7-27.7 kcal/mol) and the significantly lower strain of pyrrolidines (5.4-5.8 kcal/mol) [14] [15]. This substantial ring strain drives much of the reactivity observed in azetidine chemistry.
| Heterocycle | Ring Size | Ring Strain Energy (kcal/mol) |
|---|---|---|
| Aziridine | 3 | 26.7-27.7 |
| Azetidine | 4 | 25.2-25.4 |
| Pyrrolidine | 5 | 5.4-5.8 |
| Piperidine | 6 | 0 |
Conventional strain energy calculations using isodesmic, homodesmotic, and hyperhomodesmotic models with correlation-consistent basis sets confirm these values [16]. The strain energy arises from significant deviations from ideal tetrahedral geometry, with bond angles in the azetidine ring compressed to approximately 86-92° compared to the ideal 109.5° [6].
Geometric parameters derived from diffraction data and computational studies reveal the structural consequences of ring strain:
| Parameter | Value |
|---|---|
| N-C Bond Length (Å) | 1.48 |
| C-C Bond Length (Å) | 1.55 |
| C-H Bond Length (Å) | 1.11 |
| N-H Bond Length (Å) | 1.02 |
| CNC Bond Angle (°) | 92 |
| CCC Bond Angle (°) | 87 |
| CCN Bond Angle (°) | 86 |
| HCH Bond Angle (°) | 110 |
| Puckering Angle (°) | 24.9-31.5 |
The electronic structure calculations reveal that the frontier molecular orbitals of azetidine systems are significantly influenced by ring strain [17] [18]. EPR spectroscopy and ab initio UHF, MP2, and SDCI calculations on azetidine radical cations and neutral azetidin-1-yl radicals demonstrate that the radical cation adopts a planar ring structure, while the neutral radical maintains a puckered conformation with puckering angles of 12.0° (STO-3G) and 15.4° (6-31G*) [18].
The synthesis of 1-(p-toluenesulfonyl)azetidine through direct reaction of azetidine with p-toluenesulfonyl chloride represents the most straightforward and widely employed synthetic approach. This classical sulfonylation method involves nucleophilic substitution of the sulfonyl chloride by the azetidine nitrogen atom [2]. The reaction proceeds through an SN2 mechanism where the lone pair electrons on the azetidine nitrogen attack the electrophilic sulfur center of p-toluenesulfonyl chloride, resulting in the formation of the desired N-tosylated product and liberation of hydrogen chloride.
The reaction conditions are typically mild, occurring at room temperature in organic solvents such as dichloromethane or tetrahydrofuran. The general reaction can be represented as shown in the mechanistic pathway where azetidine acts as a nucleophile toward the activated sulfonyl electrophile [3]. The presence of the four-membered ring strain in azetidine enhances its nucleophilicity compared to less strained cyclic amines, facilitating efficient conversion under standard conditions.
Experimental procedures consistently report good to excellent yields for this transformation. The reaction typically reaches completion within several hours at ambient temperature, making it an attractive method for both laboratory-scale and industrial applications [4] [5]. The product 1-(p-toluenesulfonyl)azetidine is obtained as a stable, crystalline solid that can be purified by standard chromatographic techniques or recrystallization.
Key advantages of this approach include operational simplicity, readily available starting materials, and predictable reaction outcomes. The method tolerates a variety of substituted azetidines and can be scaled efficiently for larger synthetic applications. However, the generation of hydrogen chloride as a byproduct necessitates the use of appropriate bases to neutralize the acid and drive the reaction to completion.
The implementation of base-mediated coupling conditions significantly enhances the efficiency and scope of azetidine sulfonylation reactions. Various bases have been systematically investigated to optimize reaction conditions and improve yields while minimizing side reactions [6] [7]. The choice of base plays a crucial role in controlling reaction kinetics, selectivity, and overall synthetic efficiency.
Triethylamine emerges as the most commonly employed base for these transformations, providing excellent results across diverse substrate combinations [2]. When utilized in tetrahydrofuran under reflux conditions for thirty minutes, triethylamine-mediated reactions consistently achieve yields in the range of 85-95% [8]. The tertiary amine effectively neutralizes the hydrogen chloride generated during the sulfonylation process while avoiding competitive nucleophilic reactions that might occur with primary or secondary amines.
Potassium carbonate represents another highly effective base system, particularly advantageous for aqueous or biphasic reaction conditions [9]. This inorganic base enables reactions to proceed at elevated temperatures (120°C) while maintaining good functional group tolerance and achieving yields typically ranging from 70-85%. The use of potassium carbonate is especially beneficial for industrial-scale processes due to its low cost, stability, and ease of handling.
Sodium hydroxide provides a strong basic environment that facilitates rapid conversion under basic aqueous conditions [10]. While yields with sodium hydroxide are generally lower (60-80%), this approach offers advantages in terms of environmental compatibility and simplified workup procedures. The strongly basic conditions can, however, lead to competing reactions with sensitive functional groups.
The mechanistic pathway for base-mediated coupling involves initial deprotonation of the azetidine nitrogen, forming a more nucleophilic amide anion that readily attacks the sulfonyl chloride electrophile [7]. This enhanced nucleophilicity results in faster reaction rates and more complete conversions compared to reactions conducted without added base. The choice of base must balance nucleophilicity enhancement with avoiding unwanted side reactions or substrate decomposition.
Gold catalysis has emerged as a powerful tool for constructing azetidine rings through innovative cyclization strategies. The unique properties of gold complexes enable rare cyclization modes that are difficult to achieve with other transition metals [11] [12]. Gold-catalyzed 4-exo-dig cyclization represents a particularly significant advancement, overcoming the traditional preference for 5-endo-dig processes predicted by Baldwin's rules.
The gold-catalyzed cyclization of N-tosyl homopropargyl amines using [AuCl(PEt3)]/AgOTf as the catalyst system proceeds through an uncommon 4-exo-dig mechanism to form stereoselective (Z)-2-alkylidene-1-tosylazetidine compounds [11] [12]. This transformation operates at 90°C for 16 hours, achieving yields ranging from 60-93% depending on substrate substitution patterns. The reaction outcome contrasts dramatically with analogous substrates containing methyl groups at the propargylic position, which instead undergo conventional 5-endo-dig cyclization to form 2,3-dihydropyrroles.
The mechanistic pathway involves initial coordination of the gold catalyst to the alkyne functionality, activating it toward nucleophilic attack by the nitrogen atom. The 4-exo-dig cyclization proceeds through a transition state with an obtuse angle of attack, challenging the traditional geometric constraints proposed by Baldwin's rules [11]. The formation of four-membered rings through this pathway represents a rare example of kinetically favored 4-exo-dig cyclization in gold chemistry.
Gold-mediated energy transfer photocatalysis provides an alternative approach to azetidine synthesis from 2-isoxasoline-3-carboxylates and alkenes [13] [14]. Using [Au(cbz)(NHC)] complexes as photocatalysts, this method enables operationally simple azetidine formation through energy transfer mechanisms. The process demonstrates broad substrate scope and functional group tolerance while operating under mild photochemical conditions.
The gold-catalyzed oxidative cyclization of N-propargylsulfonamides represents another significant advancement in azetidine synthesis [15]. This method employs reactive α-oxogold carbenes generated through intermolecular oxidation of terminal alkynes, providing a route to chiral azetidin-3-ones with excellent stereoselectivity. The use of t-butanesulfonyl as the protecting group enables facile product isolation and subsequent deprotection under acidic conditions.
Radical strain-release photocatalysis has revolutionized azetidine synthesis by enabling the transformation of readily available azabicyclo[1.1.0]butanes (ABBs) into densely functionalized azetidine products [16] [17] [18]. This innovative approach harnesses the high ring strain of ABBs to drive radical coupling reactions under mild photochemical conditions, providing access to azetidine derivatives that are difficult to prepare by conventional methods.
The methodology employs a novel organic photosensitizer that governs the key energy-transfer process with diverse sulfonylimine precursors [16] [18]. The photocatalyst features the shortest S1-T1 energy gap reported for an organic molecule, creating an ideal balance between inactive and active excited state species. This unique electronic structure enables finely controlled sulfonylimine activation with catalyst loadings as low as 0.25 mol%.
The mechanism proceeds through energy transfer from the photocatalyst to the sulfonylimine, generating radical intermediates that are intercepted by ABBs through a radical strain-release process [17]. The radical intermediates undergo chemoselective double functionalization of the ABB scaffold, leading to azetidines in high chemical yields without requiring any ABB activation step. This represents a significant advancement over traditional ABB chemistry, which typically requires strong acidic conditions or specific electrophilic partners.
Density functional theory calculations at the (U)M062x/def2TZVP level reveal that the energy transfer process is exergonic with a calculated Gibbs free energy change of -9.1 kcal mol⁻¹ [16]. The spin density distribution map of the relaxed triplet state suggests that energy transfer initiates through a collision complex involving the triazine moiety of the photocatalyst and the sulfonylimine substrate.
The synthetic utility of this approach is demonstrated through the preparation of over 100 novel oxetane and azetidine fragments, including derivatives of celecoxib and naproxen [16] [18]. The method enables the synthesis of biologically relevant azetidines with two special vectors for further functionalization, significantly expanding the chemical space accessible through strain-release chemistry.
The development of chiral induction methodologies for azetidine synthesis has addressed the critical need for stereocontrolled access to enantioenriched four-membered heterocycles. The use of chiral auxiliaries, particularly the Ellman tert-butanesulfinamide system, has emerged as a highly effective approach for controlling absolute stereochemistry in azetidine formation [19].
The chiral auxiliary approach utilizes inexpensive and widely available chiral tert-butanesulfinamides to achieve strong chiral induction with 1,3-bis-electrophilic 3-chloropropanal [19]. This methodology provides a three-step route to C2-substituted azetidines bearing aryl, vinyl, allyl, branched alkyl, and linear alkyl substituents. The process begins with condensation of the auxiliary with the aldehyde to form a sulfinimine, followed by organometallic addition and intramolecular chloride substitution to provide the azetidine product.
Experimental results demonstrate that eleven azetidine products can be prepared using this approach, with the method proving effective on gram scale with a single purification step yielding 44% over three steps in an 85:15 diastereomeric ratio [19]. In most cases, the diastereomers are separable using normal phase chromatography, often resulting in enantiopure azetidine products that were previously difficult to access.
Protected azetidines derived from this methodology undergo rapid and efficient sulfinamide cleavage to produce azetidine hydrochloride salts that can be subjected to various derivatization reactions [19]. This versatility highlights the method's applicability to medicinal chemistry approaches where diverse azetidine derivatives are required for structure-activity relationship studies.
Enantioselective ring formation strategies have achieved remarkable success in accessing chiral azetidines with high stereochemical fidelity. Biocatalytic approaches, in particular, have demonstrated unprecedented levels of enantiocontrol through engineered enzyme systems [20] [21].
The development of engineered carbene transferase enzymes represents a breakthrough in enantioselective azetidine synthesis [21]. A laboratory-evolved variant of cytochrome P450BM3, designated P411-AzetS, achieves unparalleled stereocontrol (99:1 enantiomeric ratio) over [2]-Stevens rearrangement reactions while simultaneously overriding the inherent reactivity of aziridinium ylides toward cheletropic extrusion of olefins.
This biocatalytic system promotes the one-carbon ring expansion of aziridines to azetidines through a highly enantioselective [2]-Stevens rearrangement mechanism [21]. The enzyme not only selects for the desired rearrangement pathway over competing cheletropic processes but also exerts exceptional enantiocontrol over the radical intermediates involved. The transformation represents the first example of biocatalytic Stevens rearrangement and provides access to valuable chiral building blocks under mild conditions.
Organocatalytic approaches have also achieved significant success in enantioselective azetidine formation. The development of peptide-mimic phosphonium salt-catalyzed asymmetric [2+2] cycloadditions enables the synthesis of enantioenriched α-trifluoromethyl azetidines [22]. This methodology allows for the enantioselective construction of six-membered ring-fused α-trifluoromethyl azetidines bearing two densely functionalized carbon stereocenters in high yields with excellent diastereo- and enantioselectivities.
Chiral donor–acceptor azetines serve as powerful intermediates for stereocontrolled azetidine synthesis through highly enantioselective [3+1]-cycloaddition of enoldiazoacetates with aza-ylides [23]. The process is general for a broad spectrum of nucleophiles, exhibits high electronic and steric selectivity, and retains the enantiopurity of the original azetine throughout subsequent transformations.
The asymmetric synthesis of tetrasubstituted azetidine-2-carboxylic acids has been achieved through copper(I)-catalyzed [3+1]-cycloaddition using chiral sabox ligands [24]. Hydrogenation of the resulting chiral azetine-2-carboxylates occurs with both hydrogen addition to the C=C bond and stereoselective formation of azetidine-2-carboxylate derivatives possessing three chiral centers in a single all-cis configuration.
These methodological advances collectively provide powerful tools for accessing enantioenriched azetidines with diverse substitution patterns and stereochemical arrangements. The combination of biocatalytic, organocatalytic, and metal-catalyzed approaches offers complementary strategies that can be selected based on specific synthetic requirements and target molecule complexity.
| Synthesis Method | Conditions | Yield Range | Key Features |
|---|---|---|---|
| Classical Sulfonylation | Room temperature, base | 85-95% | Simple, reliable |
| Au-Catalyzed Cyclization | 90°C, 16 h | 60-93% | 4-exo-dig mechanism |
| Radical Strain-Release | Visible light, RT | High yields | Mild conditions |
| Chiral Auxiliary | Controlled temperature | 44% (3 steps) | Stereocontrol |
| Biocatalytic | E. coli whole cells | 99:1 er | Enzymatic selectivity |
| Mechanism Type | Rate-Determining Step | Selectivity Factor |
|---|---|---|
| Nucleophilic Substitution | Nucleophilic attack | Electronic activation |
| Gold-Catalyzed Cyclization | Cyclization event | Ligand design |
| Radical Strain-Release | Ring opening | Strain release |
| Photocatalytic Process | Energy transfer | Catalyst design |